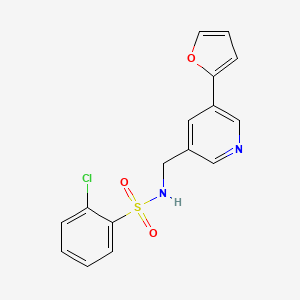![molecular formula C16H16N4O2S B2938210 N-(Cyanomethyl)-N-cyclopropyl-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide CAS No. 2418723-31-4](/img/structure/B2938210.png)
N-(Cyanomethyl)-N-cyclopropyl-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyanomethyl)-N-cyclopropyl-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality N-(Cyanomethyl)-N-cyclopropyl-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Cyanomethyl)-N-cyclopropyl-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Heterocyclic Chemistry Applications
The compound belongs to a class of chemicals involved in the synthesis of complex heterocyclic frameworks. Research by Baig and Stevens (1981) on triazines and related products highlights the synthesis and reactions of imidazo[5,1-c][1,2,4]triazines, which are structurally related and showcase the versatility of such compounds in creating diverse molecular architectures (Baig & Stevens, 1981). These processes are fundamental in developing new materials and bioactive molecules.
Mannich Reaction and N-, S,N-, Se,N-Heterocycles
Dotsenko et al. (2019) explored the Mannich reaction for synthesizing N-, S,N-, and Se,N-heterocycles, revealing the method's efficiency in creating functionally diverse heterocyclic systems (Dotsenko et al., 2019). Such synthetic strategies contribute to the broader application of cyclopropyl and similar compounds in medicinal chemistry and material science.
Biological Activity Studies
Ahmed (2007) investigated the biological activity of synthesized compounds, including antibiotics and antibacterial agents, emphasizing the potential of such molecules in therapeutic applications (Ahmed, 2007). This research underscores the importance of structural modifications in enhancing biological efficacy.
Molecular Structure and Physicochemical Properties
Kubicki, Bassyouni, and Codding (2000) focused on the crystal structures of anticonvulsant enaminones, highlighting the impact of molecular conformation on biological activity and providing insights into the design of more effective therapeutic agents (Kubicki et al., 2000). Such studies are crucial for understanding the structure-activity relationships in drug development.
Synthesis and Larvicidal Properties
Taylor, Hall, and Vedres (1998) explored the synthesis and larvicidal properties of cyclopropylcarboxamides related to cis-permethrin, demonstrating the application of such compounds in developing new insecticides (Taylor et al., 1998). Research in this domain is essential for addressing challenges in agriculture and public health.
作用機序
Target of Action
The primary target of this compound is Alpha-1-Antitrypsin (A1AT) . A1AT is a protease inhibitor that protects tissues from enzymes of inflammatory cells, especially neutrophil elastase. It plays a crucial role in maintaining the health of the lungs and liver.
Mode of Action
The compound acts as a modulator of Alpha-1-Antitrypsin . While the exact interaction mechanism is not specified, modulators typically bind to their target protein and alter its activity. This can result in changes to the protein’s function, stability, or cellular location.
Biochemical Pathways
The compound’s modulation of A1AT can affect several biochemical pathways. A1AT is involved in the regulation of immune response and inflammation. By modulating A1AT, the compound could potentially influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the pathways it affects. As an A1AT modulator, it could potentially reduce inflammation and tissue damage in conditions where A1AT is deficient .
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-9-12-14(18-11-3-2-7-20(11)15(12)21)23-13(9)16(22)19(8-6-17)10-4-5-10/h10H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEOFWOQSONEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CCCC3=N2)C(=O)N(CC#N)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

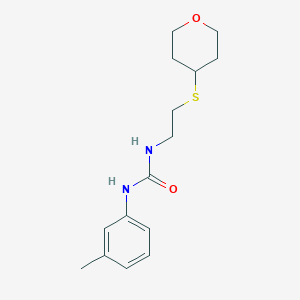
![2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2938129.png)

![(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2938133.png)
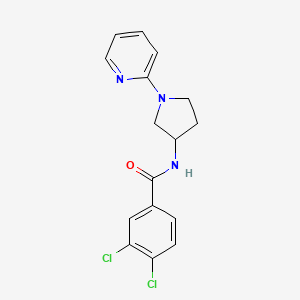
![5-Methyl-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2938136.png)
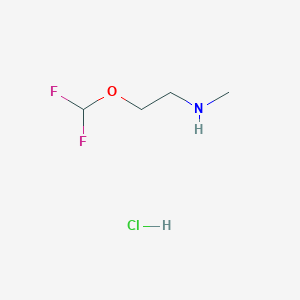
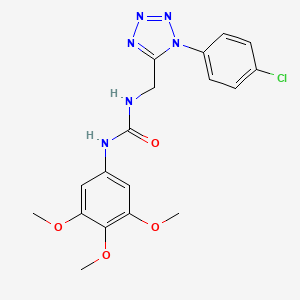
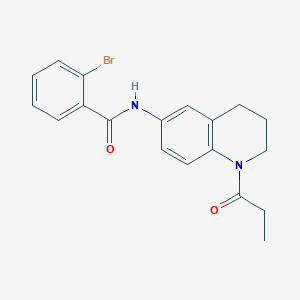
![5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2938143.png)

![2-adamantanyl-2-[(4-fluorophenyl)carbonylamino]-N-(2-methoxyethyl)acetamide](/img/structure/B2938146.png)
![N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2938147.png)
